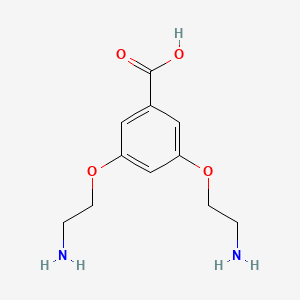

3,5-Bis(2-aminoethoxy)benzoic acid

Description

3,5-Bis(2-aminoethoxy)benzoic acid is a multifunctional aromatic compound characterized by a central benzoic acid core substituted with two 2-aminoethoxy groups at the 3- and 5-positions. This structure enables its use as a building block for dendrimers and supramolecular assemblies. Notably, it serves as a repeating unit in lactosylated dendrons for multivalent carbohydrate-lectin interactions, with applications in inhibiting pathogens like cholera toxin (binding affinity: 33 mM for octavalent dendrimers) . Its aminoethoxy arms facilitate covalent conjugation with ligands (e.g., lactose via thiourea linkages), making it valuable in drug delivery and targeted therapies .

Properties

CAS No. |

352426-89-2 |

|---|---|

Molecular Formula |

C11H16N2O4 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

3,5-bis(2-aminoethoxy)benzoic acid |

InChI |

InChI=1S/C11H16N2O4/c12-1-3-16-9-5-8(11(14)15)6-10(7-9)17-4-2-13/h5-7H,1-4,12-13H2,(H,14,15) |

InChI Key |

BSRILSIPHZLULG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OCCN)OCCN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,5-Bis(2-aminoethoxy)benzoic acid typically involves multiple steps. One common method starts with the benzoylation of 3-hydroxy-4-nitrobenzoic acid using 3,5-dichlorobenzoyl chloride and potassium carbonate in aqueous isopropanol at low temperatures. This is followed by reductive cyclization using zinc in methanesulfonic acid at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3,5-Bis(2-aminoethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Bis(2-aminoethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(2-aminoethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the binding of cholera toxin by mimicking the structure of GM1 ganglioside . The compound’s effects are mediated through its ability to form hydrogen bonds and π-π stacking interactions, which stabilize its binding to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Diversity

Table 1: Key Structural and Physical Properties of Benzoic Acid Derivatives

Chemical Reactivity and Functionalization

- This compound: The primary amine groups undergo reactions with carbonyl compounds (e.g., thiourea formation with lactoside residues) . Its carboxylic acid group enables esterification or amidation.

- 3,5-Bis(benzyloxy)benzoic acid: Benzyloxy groups are cleavable via hydrogenolysis, making it useful in polymer synthesis . The carboxylic acid participates in coordination chemistry with lanthanides for luminescent materials .

- Boc-protected derivatives : Tert-butoxycarbonyl (Boc) groups provide stability during solid-phase peptide synthesis, with deprotection under acidic conditions .

Research Findings and Trends

- Anti-Infective Agents: Dendrimers derived from this compound exhibit higher binding avidity to cholera toxin compared to monovalent lactose (18 mM vs. 33 mM) .

- Material Performance : 3,5-Bis(benzyloxy)benzoic acid-based polymers demonstrate enhanced thermal stability and luminescence due to π-π stacking and hydrogen-bonding networks .

- Synthetic Challenges : Steric hindrance in Boc-protected derivatives complicates coupling reactions, necessitating optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.